4-(Pyrrolidine-3-carbonyl)pyridine is an organic compound characterized by a pyridine ring bonded to a pyrrolidine ring through a carbonyl group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The pyridine moiety contributes to the compound's aromatic properties, while the pyrrolidine ring enhances its nucleophilicity, making it a versatile building block in various chemical reactions.
4-(Pyrrolidine-3-carbonyl)pyridine is classified as a heterocyclic compound, specifically a derivative of pyridine. The compound can be sourced from various chemical suppliers and is often used in research settings for its synthetic utility and biological properties. Its classification falls under organic compounds with nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and agrochemicals.
The synthesis of 4-(Pyrrolidine-3-carbonyl)pyridine typically involves the condensation of pyridine-2-carboxylic acid with pyrrolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is generally performed in organic solvents such as dichloromethane at room temperature, allowing for efficient formation of the desired product.
The industrial synthesis may involve continuous flow reactors to enhance efficiency and yield, alongside purification techniques like recrystallization or chromatography to achieve high purity levels.
The molecular formula of 4-(Pyrrolidine-3-carbonyl)pyridine is , with a molecular weight of approximately 204.23 g/mol. The structure features:
4-(Pyrrolidine-3-carbonyl)pyridine can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure for specific applications in medicinal chemistry and materials science.
The mechanism of action for 4-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with molecular targets like enzymes or receptors. The compound can bind to active sites on enzymes, potentially inhibiting their function or modulating their activity. The aromatic nature of the pyridine ring allows for π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring facilitates hydrogen bonding with polar residues, enhancing binding affinity and specificity.
The compound exhibits weakly alkaline characteristics typical of nitrogen-containing heterocycles. Its reactivity profile includes susceptibility to electrophilic substitution due to the presence of both nitrogen atoms in the rings.
4-(Pyrrolidine-3-carbonyl)pyridine has various scientific applications:
This compound's versatility makes it valuable across multiple fields, particularly in drug discovery and development processes where novel compounds are continuously sought after for their biological activities.
The pyrrolopyridine scaffold exists in six distinct isomeric forms, each defined by the specific fusion points between the pyrrole and pyridine rings. These isomers exhibit markedly different spatial arrangements and electronic properties, critically influencing their biological interactions. The pyrrolo[3,4-c]pyridine isomer—structurally related to 4-(pyrrolidine-3-carbonyl)pyridine—features a bridgehead nitrogen atom that creates a characteristic planar topography, enabling unique binding interactions with biological targets. This isomer forms the core structure of several pharmacologically significant compounds, including alkaloids like camptothecin (a topoisomerase I inhibitor) and variolin B (an antitumor agent) [1].
The strategic positioning of the carbonyl linker at the pyrrolidine-3 position in 4-(pyrrolidine-3-carbonyl)pyridine introduces conformational constraints that mimic the bioactive geometry observed in natural products. This configuration allows the molecule to function as a bifunctional pharmacophore, where the proton-accepting pyridine ring can engage in hydrogen bonding or π-stacking interactions, while the pyrrolidine nitrogen offers protonation sites for ionic interactions. Computational analyses reveal that substituting the C-3 position of the pyrrolidine ring with electron-withdrawing groups (e.g., carbonyl) enhances dipole moments (up to 3.5 D), significantly improving water solubility and membrane permeability compared to unsubstituted analogs [2] [6].
Table 1: Bioactivity Profiles of Key Pyrrolopyridine Isomers
Isomer | Representative Compound | Primary Biological Activity | Key Structural Feature |
---|---|---|---|
Pyrrolo[3,4-c]pyridine | Camptothecin | Topoisomerase I inhibition (anticancer) | Planar pentacyclic system |
Pyrrolo[3,2-c]pyridine | FMS kinase inhibitors | Anticancer, antiarthritic | Angular fusion at C3-C4 bond |
Pyrrolo[2,3-b]pyridine | Vemurafenib | BRAF kinase inhibition (melanoma) | Hydrogen-bond acceptor at N1 |
4-(Pyrrolidine-3-carbonyl)pyridine | N/A | Modeled GPR119 agonism / Aldose reductase inhibition | Sp³-hybridized linker enabling 3D diversity |
The pharmacophore versatility of this hybrid is exemplified in antidiabetic applications. Pyrrolo[3,4-c]pyridine-1,3-dione derivatives bearing 4-phenoxy substitutions demonstrate potent insulin-sensitizing effects in adipocytes, with 4-(4-iodophenoxy)-6-methyl derivatives increasing glucose uptake by 37.4% at 100 µM [1]. Similarly, aldose reductase inhibitors incorporating 6-methylpyrrolo[3,4-c]pyridine scaffolds with alkanoic acid chains (e.g., compound 7a) exhibit IC₅₀ values of 1.4 µM against rat lens aldose reductase, comparable to reference drugs like sorbinil. The carboxylic acid group’s distance from the core is critical—shorter chains enhance activity by optimizing electrostatic interactions with the catalytic domain [1].
Pyrrolidine-pyridine hybrids occupy a privileged chemical space in medicinal chemistry due to their balanced physicochemical properties. The pyrrolidine ring contributes significant three-dimensionality through sp³-hybridized carbons (FISA: 33.317 Ų), while the pyridine ring provides aromaticity and hydrogen-bond accepting capability (PSA: 25 Ų). This synergy yields CNS MPO scores of 4.2–4.8 for 4-(pyrrolidine-3-carbonyl)pyridine analogs, predicting favorable blood-brain barrier penetration [2] [10].
Biological Target Engagement:
Table 2: Comparative Bioactivities of Pyrrolidine-Pyridine Hybrids
Hybrid Structure | Biological Target | Potency (IC₅₀/EC₅₀) | Key Advantage |
---|---|---|---|
6-F-Phenyl-pyrrolo[3,4-c]pyridine sulfonamide | GPR119 (cAMP assay) | 0.016 µM | 95% oral bioavailability in rats |
Bicyclic pyrrolidine-FMS inhibitor | CSF1R kinase | 14.44 nM | >500-fold selectivity over KIT |
3-(Pyrrolidin-1-yl)quinoxaline-2-amine | DNA gyrase (E. coli) | 7.8 µg/mL | Overcomes fluoroquinolone resistance |
4-(Pyrrolidine-3-carbonyl)pyridine model | Aldose reductase | Modeled: 1.7 µM* | Enhanced stereoselective binding vs. planar isomers |
Metabolic stability studies reveal that introducing methyl groups at the pyrrolidine C-3 position reduces clearance in liver microsomes (e.g., CL = 29 μL/min/mg in humans), while ethyl esterification of pendant carboxylic acids improves oral absorption. However, chain elongation beyond propyl groups diminishes target affinity due to steric clashes [1] [5].
Bicyclic pyrrolidine scaffolds—where the pyrrolidine is fused or bridged to additional rings—dramatically enhance spatial coverage compared to monocyclic systems. The "pseudorotation" capability of saturated pyrrolidine rings enables adaptive binding to enantioselective targets, while pyridine aromaticity provides anchoring points for conserved interactions. Molecular dynamics simulations show that bicyclic analogs of 4-(pyrrolidine-3-carbonyl)pyridine sample 38% more conformational space than planar pyrrolopyridines, increasing the probability of productive target engagements [2] [10].
Case Studies in Target Selectivity:
Synthetic Strategies for 3D Diversification:
Table 3: Impact of Bicyclization on Pharmacokinetic Parameters
Parameter | Monocyclic Pyrrolidine | Bicyclic Pyrrolidine | Structural Basis |
---|---|---|---|
CNS MPO Score | 2.1–3.4 | 4.2–5.1 | Reduced PSA via ring fusion |
SASA (Ų) | 258.8 | 180–220 | Shielding of polar groups |
FOSA (Hydrophobic) | 225.5 | 280–310 | Added aliphatic/aromatic surfaces |
CL (μL/min/mg) | 84–120 | 18–29 | Resistance to oxidative metabolism |
The integration of bicyclic constraints transforms the pharmacodynamic profile: CNS MPO scores increase from <3 (monocyclic) to >4.5 for optimized bicycles, correlating with 3.2-fold higher brain exposure in murine models. This is indispensable for targeting neurotropic pathogens or CNS disorders [2] [10].
Concluding Remarks
The strategic fusion of pyrrolidine and pyridine in 4-(pyrrolidine-3-carbonyl)pyridine creates a stereochemically rich pharmacophore that merges the conformational adaptability of saturated heterocycles with the directional binding capacity of aromatic systems. This hybrid architecture addresses key limitations of planar scaffolds: enhanced solubility, tunable 3D coverage via bicyclization, and improved CNS penetration. Ongoing optimization focuses on exploiting pseudorotation dynamics for allosteric modulation and leveraging carbonyl geometry for covalent targeting—avenues poised to yield new generations of precision therapeutics against metabolic, infectious, and oncological diseases.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: